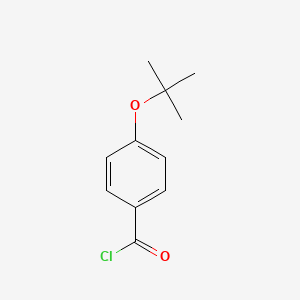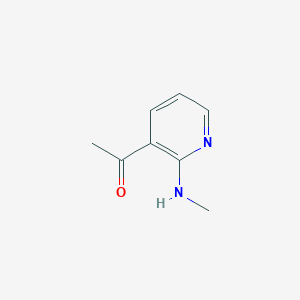
Benzoic acid, 3,5-dinitro-, silver(1+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-dinitro-, silver(1+) salt is an organometallic compound with the molecular formula C₇H₃AgN₂O₆. It is a derivative of benzoic acid where two nitro groups are substituted at the 3 and 5 positions, and the hydrogen atom of the carboxyl group is replaced by a silver ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, silver(1+) salt typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the reaction with a silver salt. The nitration process is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions include maintaining a low temperature to control the exothermic reaction and prevent the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of nitric acid to benzoic acid in a controlled environment to ensure complete nitration. The resulting 3,5-dinitrobenzoic acid is then purified and reacted with a silver salt, such as silver nitrate, to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-dinitro-, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxides and other silver compounds.
Reduction: 3,5-diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzoic acid, 3,5-dinitro-, silver(1+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Explored for potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the production of specialty chemicals and as a component in certain types of explosives.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-dinitro-, silver(1+) salt primarily involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to the inhibition of microbial growth. The nitro groups also contribute to the compound’s reactivity, allowing it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the silver ion.
Silver benzoate: Contains a silver ion but lacks the nitro groups.
4-Nitrobenzoic acid: Contains a single nitro group and lacks the silver ion.
Uniqueness
Benzoic acid, 3,5-dinitro-, silver(1+) salt is unique due to the combination of nitro groups and a silver ion, which imparts distinct chemical and biological properties. The presence of silver enhances its antimicrobial activity, while the nitro groups increase its reactivity in chemical reactions .
Propriétés
Numéro CAS |
57542-56-0 |
|---|---|
Formule moléculaire |
C7H3AgN2O6 |
Poids moléculaire |
318.98 g/mol |
Nom IUPAC |
silver;3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H4N2O6.Ag/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
IYHGXANXNUXUHS-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[Ag+] |
Numéros CAS associés |
99-34-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


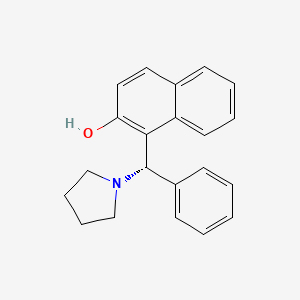
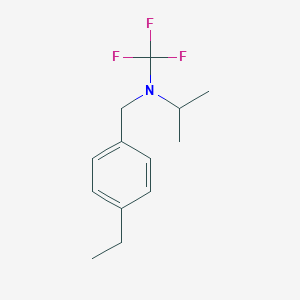
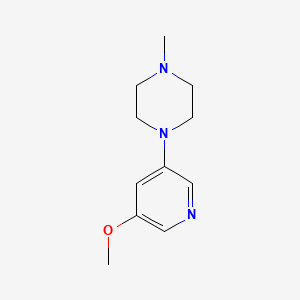


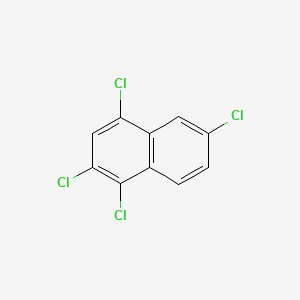
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
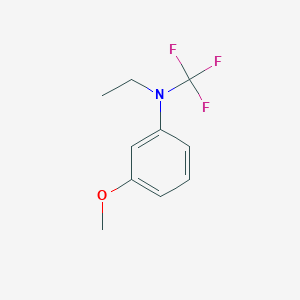
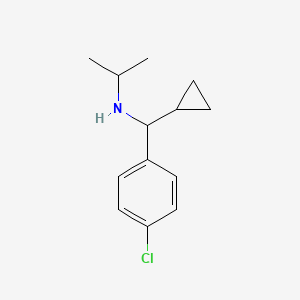
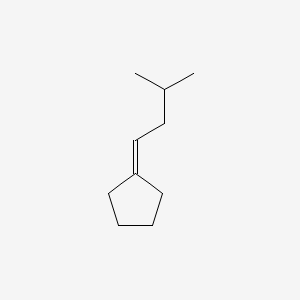
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
